Crystal Structure Analysis of 5-(2,4-difluorophenyl)-1H-1,2,4-triazole: A Methodological and Computational Blueprint
Crystal Structure Analysis of 5-(2,4-difluorophenyl)-1H-1,2,4-triazole: A Methodological and Computational Blueprint
An In-Depth Technical Guide
Abstract: The precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For heterocyclic compounds such as 5-(2,4-difluorophenyl)-1H-1,2,4-triazole, a potent pharmacophore, this understanding is paramount for decoding structure-activity relationships (SAR) and guiding rational drug design.[1] This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of this target molecule. It moves beyond a mere recitation of protocols to explain the causality behind experimental choices, integrating field-proven insights with foundational theory. We will navigate the entire workflow, from synthesis and crystallization to definitive structural validation by single-crystal X-ray diffraction (SCXRD), bulk characterization via powder X-ray diffraction (PXRD), and advanced computational analysis through Density Functional Theory (DFT), Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).
Introduction: The Significance of Fluorinated Triazoles
1,2,4-triazole rings are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents known for their antifungal, antiviral, and anticancer properties.[2][3] The introduction of a difluorophenyl moiety, as in the title compound, can significantly enhance metabolic stability, binding affinity, and bioavailability through favorable electronic effects and the formation of specific intermolecular interactions.[4] Therefore, a definitive understanding of the solid-state conformation and intermolecular packing of 5-(2,4-difluorophenyl)-1H-1,2,4-triazole is not merely an academic exercise; it is critical for intellectual property, formulation development, and predicting in-vivo behavior. While a suite of analytical tools offers clues, only single-crystal X-ray crystallography provides the unequivocal, high-resolution map of atomic positions required for this level of understanding.[5][6]
Synthesis and Single Crystal Cultivation
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing diffraction-quality single crystals.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize 5-(trifluoromethyl)-1,2,4-triazoles involves the [3+2] cycloaddition of nitrile imines with a suitable nitrile source.[4] Adapting this logic, 5-(2,4-difluorophenyl)-1H-1,2,4-triazole can be synthesized, followed by rigorous purification using column chromatography or recrystallization to achieve the >99% purity essential for successful crystallization.
The Art and Science of Crystallization
Obtaining a single crystal suitable for SCXRD (typically 0.1-0.3 mm in each dimension) is often the bottleneck in structure determination.[5][7] It is a process of controlled precipitation from a supersaturated solution. A systematic screening of conditions is required.
Experimental Protocol: Small-Molecule Crystallization Screening
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Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). An ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room or lower temperatures.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[8]
-
-
Vapor Diffusion:
-
Dissolve the compound in a good solvent (Solvent A) and place this solution in a small, open inner vial.
-
Place this inner vial inside a larger, sealed jar containing a poor solvent (anti-solvent, Solvent B) in which the compound is insoluble, but which is miscible with Solvent A.[8]
-
Over time, the vapor of Solvent B will diffuse into Solvent A, reducing the compound's solubility and inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to 4°C. Slow, controlled cooling is critical to prevent the formation of polycrystalline powder.
-
-
Microbatch Under-Oil: This technique is particularly useful for water-soluble compounds and allows for slow concentration. An aqueous solution of the salt is placed under a layer of oil, which controls the rate of water evaporation and promotes slow crystal growth.[9]
Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the gold standard for structural determination, providing a precise three-dimensional model of the molecule by mapping electron density within a single crystal.[1][10]
Workflow for Single-Crystal X-ray Diffraction
Caption: The SCXRD workflow from crystal selection to final structure validation.
Detailed Protocol: SCXRD Analysis
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Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
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Data Collection: The mounted crystal is placed in a single-crystal diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11][12]
-
Data Processing and Integration: The collected diffraction images are processed to correct for experimental factors (e.g., Lorentz and polarization effects). The intensities of thousands of reflections are integrated, and the software determines the unit cell parameters and the crystal's space group.[1]
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial model of the molecule's structure can be built.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. Atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation and Deposition: The final refined structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final data is then deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to generate a unique deposition number.[13][14]
Expected Crystallographic Data
While a specific CCDC entry for 5-(2,4-difluorophenyl)-1H-1,2,4-triazole was not identified in the initial search, we can present a table of expected parameters based on closely related structures.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₈H₅F₂N₃ | Defines the elemental composition. |
| Formula Weight | 181.15 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-15 Å | The dimensions of the unit cell edges. |
| α, β, γ (°) | α=γ=90°, β≈90-110° (Monoclinic) | The angles between the unit cell axes. |
| Volume (ų) | 500-1000 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | ~1.0 | Indicates the quality of the refinement. |
Bulk Material Characterization: Powder X-ray Diffraction (PXRD)
While SCXRD provides the structure of a single crystal, PXRD is essential for analyzing the bulk, polycrystalline powder, making it a cornerstone of pharmaceutical development for phase identification, polymorph screening, and quality control.[15][16][17] The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.[16]
Protocol: PXRD Data Acquisition
-
Sample Preparation: A small amount (~10-20 mg) of the finely ground powder is packed into a sample holder. Proper sample preparation is crucial to ensure a random orientation of the crystallites.[16]
-
Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles (e.g., 2° to 40°) while bombarding the sample with monochromatic X-rays.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are determined by Bragg's Law (nλ = 2d sinθ) and are characteristic of the material's unit cell, while the relative intensities are determined by the arrangement of atoms within the cell.[15][17] This experimental pattern can be compared to a pattern calculated from SCXRD data to confirm phase purity.
Computational Chemistry: Deeper Insights Beyond Diffraction
To complement the experimental data, a suite of computational techniques can be employed to analyze the electronic structure and intermolecular interactions in greater detail.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in a crystal lattice.[18]
Protocol: Hirshfeld Surface Generation and Analysis
-
Input: The refined crystallographic information file (CIF) from the SCXRD experiment is used as the input.
-
Surface Generation: Using software like CrystalExplorer, the Hirshfeld surface is generated. This surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
-
Mapping Properties: The surface is colored according to various properties, most commonly dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), which are indicative of hydrogen bonds and other strong interactions.
-
Fingerprint Plots: 2D "fingerprint plots" are generated, which summarize all the intermolecular contacts in the crystal. These plots can be deconstructed to show the percentage contribution of different types of contacts (e.g., H···H, H···F, C···H).[19][20]
Caption: Conceptual diagram of a Hirshfeld surface showing close contacts.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[21] It is invaluable for corroborating experimental findings and providing insights where experiments cannot.
Protocol: DFT-Based Geometry Optimization
-
Input Structure: The molecular geometry from the refined CIF is used as the starting point.
-
Calculation Setup: The calculation is performed using a quantum chemistry software package (e.g., Gaussian). A functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen.[22]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms in the gas phase. This process yields the most stable, lowest-energy conformation of an isolated molecule.[23][24]
-
Analysis: The optimized geometry (bond lengths, angles, dihedral angles) is compared with the experimental SCXRD data. Differences between the solid-state (X-ray) and gas-phase (DFT) structures can reveal the effects of crystal packing forces on molecular conformation.
-
Electronic Properties: The calculation also provides key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.[25]
Quantum Theory of Atoms in Molecules (QTAIM)
Developed by Richard Bader, QTAIM is a model that defines chemical bonding and atomic properties based on the topology of the electron density.[26][27] It provides a rigorous method for identifying and classifying inter- and intramolecular interactions.
Protocol: QTAIM Analysis
-
Wavefunction Generation: A high-quality wavefunction is calculated for the system using DFT or other ab initio methods.
-
Topological Analysis: The electron density (ρ(r)) is analyzed to locate its critical points (where the gradient of the density is zero).
-
Bond Path Identification: A line of maximum electron density linking two atomic nuclei is called a bond path. The point of minimum density along this path is the bond critical point (BCP).
-
BCP Analysis: The properties of the electron density at the BCP (e.g., the density itself, ρb, and its Laplacian, ∇²ρb) are used to characterize the interaction. For example, covalent bonds typically have high ρb and a negative ∇²ρb, while closed-shell interactions (like hydrogen bonds or van der Waals forces) have low ρb and a positive ∇²ρb.[28]
Conclusion
The comprehensive structural analysis of 5-(2,4-difluorophenyl)-1H-1,2,4-triazole requires a multi-faceted approach that synergistically combines experimental and computational techniques. Single-crystal X-ray diffraction provides the definitive, high-resolution atomic structure, which serves as the foundational truth.[1][5] Powder X-ray diffraction confirms the phase purity of the bulk material, a critical step for any application in pharmaceutical development.[15][29] Finally, computational methods such as Hirshfeld surface analysis, DFT, and QTAIM provide a deeper understanding of the intermolecular forces that govern the crystal packing and the intrinsic electronic properties of the molecule. This integrated workflow provides the complete, validated, and in-depth structural knowledge required by researchers, scientists, and drug development professionals to accelerate innovation.
References
- Benchchem.
- Benchchem. Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.
- Wikipedia.
- Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD).
- CrystEngComm (RSC Publishing). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties.
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
- crystalliz
- ResearchGate. A practical guide to pharmaceutical analyses using X-ray powder diffraction.
- X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applic
- American Crystallographic Association.
- Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules.
- Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules.
- Journal of Chemical Theory and Computation - ACS Publications.
- arXiv. The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde.
- Bio-protocol. Density functional theory (DFT)
- ChemRxiv. Crystallization of Small Molecules in Lyotropic Liquid Crystals.
- Digital Discovery (RSC Publishing). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties.
- ResearchGate. X‐ray structures of triazole inhibitors bound to their respective....
- Matter Modeling Stack Exchange.
- PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
- PMC.
- PMC.
- PMC.
- Semantic Scholar.
- American Chemical Society. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
- Physics @ Manasagangotri. Synthesis, crystal structure characterization, DFT calculations, Hirshfeld surface analysis and 3D energy frameworks of triazol.
- ResearchGate.
- Analytical Chemistry. 25 Single crystal XRD (Introduction).
- MDPI.
- Journal of Medicinal Chemistry - ACS Publications.
- Density-functional geometry optimization of the 150 000-
- arXiv. On the practical applicability of modern DFT functionals for chemical computations.
- Western Kentucky University. Single Crystal X-Ray Diffraction (SC-XRD).
- IUCr Journals. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- PMC. Novel 1, 2, 4-Triazoles as Antifungal Agents.
- ResearchGate. Synthesis and Crystal Structure of [a-(2,4-Difluorophenyl)-a-(1H-1,2,4- triazole-1-ylmethyl).
- Synthesis and Crystal Structure of [a-(2,4-Difluorophenyl)-a-(1H-1,2,4-triazole-1-ylmethyl).
- PMC. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
- Semantic Scholar. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN.
- University of Otago.
- CCDC. Search Results - Access Structures.
- PMC. 2-(1H-1,2,4-triazol-1-yl)ethanol. HiMq3YAig==)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. Single Crystal X-Ray Diffraction (SC-XRD) | Western Kentucky University [wku.edu]
- 13. Research Portal [ourarchive.otago.ac.nz]
- 14. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. arxiv.org [arxiv.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. pubs.aip.org [pubs.aip.org]
- 25. uomphysics.net [uomphysics.net]
- 26. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 27. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
